molecular formula C15H14O2 B8749648 2-(Benzyloxy)-1-phenylethan-1-one

2-(Benzyloxy)-1-phenylethan-1-one

Cat. No.: B8749648
M. Wt: 226.27 g/mol
InChI Key: MRSDBRAGNWAUPL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-phenylethan-1-one is an aromatic ketone characterized by a benzyloxy (ether) group at the β-position of the ethanone backbone and a phenyl group at the α-position. It is synthesized via rhodium-catalyzed geminal oxyfunctionalization reactions, yielding a liquid product with a moderate 40% efficiency . Key spectroscopic data (¹H and ¹³C NMR) confirm its structure, with distinct signals for the benzyloxy (δ 4.70–4.76 ppm) and aromatic protons (δ 7.28–7.95 ppm) . The benzyloxy group imparts electron-donating effects, influencing the compound’s reactivity and stability. Its primary applications include serving as an intermediate in organic synthesis, particularly in reactions requiring ether-protected ketones.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-phenyl-2-phenylmethoxyethanone

InChI

InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

MRSDBRAGNWAUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via deprotonation of 2-hydroxyacetophenone by a base (e.g., K₂CO₃ or NaH), generating a phenoxide ion that attacks the benzyl halide’s electrophilic carbon. Polar aprotic solvents like dimethylformamide (DMF) or ethanol-water mixtures enhance reactivity.

Key optimization parameters include:

  • Base selection : Carbonate bases (K₂CO₃) in ethanol-water mixtures yield 65–78% conversion at room temperature. Stronger bases like NaH in DMF achieve >85% yield but require anhydrous conditions.

  • Solvent system : Ethanol-water (9:1) minimizes side reactions (e.g., O- vs. C-alkylation) compared to pure DMF.

  • Temperature : Reactions proceed efficiently at 25–40°C; higher temperatures accelerate hydrolysis of benzyl halides.

Representative Procedure:

  • Combine 2-hydroxyacetophenone (1.0 eq, 10 mmol), benzyl chloride (1.2 eq), and K₂CO₃ (1.5 eq) in ethanol-water (9:1, 30 mL).

  • Stir at 40°C for 12 h.

  • Quench with ice-water, extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/EtOAc 4:1) to isolate the product as a colorless oil (72% yield).

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a mild, selective alternative for synthesizing benzyl ethers without requiring pre-formed phenoxides. This method employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃) to mediate the coupling of 2-hydroxyacetophenone and benzyl alcohol.

Mechanistic Considerations

The reaction proceeds through a redox process: DEAD/DIAD oxidizes PPh₃ to triphenylphosphine oxide, while the hydroxyl group of 2-hydroxyacetophenone is activated for nucleophilic displacement by benzyl alcohol. Steric and electronic effects are minimal, ensuring high regioselectivity.

Optimization Data:

  • Reagent stoichiometry : A 1:1:1 ratio of 2-hydroxyacetophenone, benzyl alcohol, and DEAD/DIAD achieves optimal yields.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) provides ideal polarity for reagent solubility.

  • Temperature : Reactions complete within 2–4 h at 0–25°C.

Representative Procedure:

  • Dissolve 2-hydroxyacetophenone (1.0 eq, 5 mmol), benzyl alcohol (1.1 eq), and PPh₃ (1.1 eq) in anhydrous THF (20 mL).

  • Cool to 0°C, add DEAD (1.1 eq) dropwise, and stir at 25°C for 3 h.

  • Concentrate under reduced pressure, then purify by flash chromatography (hexane/EtOAc 3:1) to obtain the product (82% yield).

Friedel-Crafts Acylation of Benzyl-Protected Glycolic Acid

An alternative route involves Friedel-Crafts acylation of benzene with benzyl-protected glycolic acid chloride. While less common, this method avoids handling phenolic starting materials.

Synthetic Pathway and Challenges

  • Protection : Glycolic acid is benzylated using benzyl bromide/K₂CO₃ in acetone to form benzyl glycolate.

  • Chlorination : Treat benzyl glycolate with thionyl chloride (SOCl₂) to generate benzyl glycolyl chloride.

  • Acylation : React benzyl glycolyl chloride with benzene under Friedel-Crafts conditions (AlCl₃ catalyst).

Key Limitations:

  • Low regioselectivity due to competing para-acylation.

  • Requires stringent anhydrous conditions to prevent hydrolysis of the acid chloride.

Procedure:

  • Prepare benzyl glycolyl chloride by stirring benzyl glycolate (10 mmol) with SOCl₂ (15 mmol) at 60°C for 2 h.

  • Add AlCl₃ (12 mmol) to benzene (30 mL) at 0°C, followed by dropwise addition of benzyl glycolyl chloride.

  • Stir at 25°C for 6 h, quench with HCl (1 M), extract with DCM, and purify via chromatography (15% yield).

Comparative Analysis of Methods

Parameter Alkylation Mitsunobu Friedel-Crafts
Yield (%)65–8575–9015–30
Reaction Time (h)12–242–46–8
Cost EfficiencyHighModerateLow
ScalabilityExcellentModeratePoor
Functional Group ToleranceBroadBroadNarrow

Key Takeaways :

  • Alkylation is preferred for large-scale synthesis due to low cost and simplicity.

  • Mitsunobu offers superior yields and milder conditions for sensitive substrates.

  • Friedel-Crafts is limited by poor selectivity and practicality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

2-(Benzyloxy)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving benzyl ethers.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze the cleavage of benzyl ethers. The pathways involved include the formation of reactive intermediates that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(benzyloxy)-1-phenylethan-1-one with analogous derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Substituent Molecular Weight (g/mol) Physical State Reactivity/Applications Yield Reference
This compound Benzyloxy (ether) 226* Liquid Moderate electrophilicity; used in further functionalizations via deprotection 40%
2-(2-Bromophenyl)-1-phenylethan-1-one 2-Bromophenyl 275.15 Colorless oil Bromine enables cross-coupling (e.g., Suzuki reactions) 75%
2-(Phosphoryl)-1-phenylethan-1-one Phosphoryl ~250–300* N/A Strong electron-withdrawing effect; high yields (79–94%) in phosphorylation reactions 79–94%
2-(Oxiran-2-yl)-1-phenylethan-1-one Oxirane (epoxide) 176* N/A High ring-strain reactivity; prone to nucleophilic ring-opening N/A
2-(Heptylthio)-1-phenylethan-1-one Heptylthio (thioether) 264* N/A Increased lipophilicity; potential for hydrophobic interactions in drug design N/A
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone Chlorobenzimidazole 274.70 N/A Enhanced bioactivity; chlorine and benzimidazole synergize for antimicrobial activity N/A
2-Hydroxy-1,2-diphenylethan-1-one (Benzoin) Hydroxyl, phenyl 212.25 Solid Vicinal diol-ketone; undergoes benzoin condensation N/A

*Calculated from molecular structure.

Substituent Effects on Reactivity

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The benzyloxy group in the target compound donates electrons via resonance, reducing the electrophilicity of the ketone compared to electron-withdrawing substituents like phosphoryl () or nitro groups (). For example, phosphoryl derivatives exhibit enhanced ketone reactivity in nucleophilic additions .
    • Epoxide-containing analogues () display high reactivity due to ring strain, enabling facile ring-opening reactions with nucleophiles, unlike the stable benzyloxy ether .
  • Steric and Solubility Considerations :

    • Bulky substituents like benzimidazole () or cyclohexenyl () reduce solubility in polar solvents, whereas the benzyloxy group balances moderate polarity and synthetic versatility .
    • Thioether derivatives () exhibit higher lipophilicity, making them suitable for membrane-permeable drug candidates .

Stability and Spectroscopic Properties

  • NMR Shifts :

    • The benzyloxy group’s methylene protons resonate at δ 4.70–4.76 ppm, distinct from thioether (δ ~2.5–3.5 ppm) or phosphoryl (δ ~3.0–4.0 ppm) protons .
    • Bromine in 2-bromophenyl derivatives () causes deshielding in aromatic ¹³C NMR signals (δ 128–134 ppm) .
  • Thermal Stability :

    • Epoxide-containing compounds () are less thermally stable due to ring strain, whereas benzyloxy and oxolane () derivatives exhibit higher stability .

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